molecular formula C29H53NO5 B118222 (S,S,R,S)-Orlistat CAS No. 130193-42-9

(S,S,R,S)-Orlistat

カタログ番号: B118222
CAS番号: 130193-42-9
分子量: 495.7 g/mol
InChIキー: AHLBNYSZXLDEJQ-YIPNQBBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,S,R,S)-Orlistat is a synthetic derivative of lipstatin, a potent natural inhibitor of pancreatic lipase. It is primarily used as an anti-obesity drug due to its ability to inhibit the absorption of dietary fats. The compound is characterized by its four stereocenters, which contribute to its specific biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,S)-Orlistat involves several steps, starting from the natural product lipstatin. The key steps include the selective reduction of the β-lactone ring and the introduction of the stereocenters. The synthetic route typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry at each step.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques for the control of stereochemistry.

化学反応の分析

Types of Reactions

(S,S,R,S)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxy acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Substitution: Various substitution reactions can be performed on the molecule to modify its chemical properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include hydroxy acids, oxidized derivatives, and substituted analogs of this compound.

科学的研究の応用

(S,S,R,S)-Orlistat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying stereoselective reactions and the synthesis of chiral molecules.

    Biology: Investigated for its effects on lipid metabolism and its potential role in the treatment of metabolic disorders.

    Medicine: Widely used as an anti-obesity drug and studied for its potential benefits in reducing the risk of cardiovascular diseases.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

(S,S,R,S)-Orlistat exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary fats in the intestine. By binding to the active site of the enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thereby reducing fat absorption. The molecular targets include the serine residue in the active site of pancreatic lipase, and the pathways involved are related to lipid digestion and absorption.

類似化合物との比較

Similar Compounds

    Lipstatin: The natural product from which (S,S,R,S)-Orlistat is derived.

    Tetrahydrolipstatin: A hydrogenated analog of lipstatin with similar biological activity.

    Cetilistat: Another lipase inhibitor used for the treatment of obesity.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound has been extensively studied and widely used in clinical settings, making it a well-established therapeutic agent for obesity management.

生物活性

(S,S,R,S)-Orlistat is a potent lipase inhibitor primarily used in the management of obesity. Recent research has expanded its potential applications beyond weight loss, revealing significant biological activities that may contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms in anti-tumor therapy, metabolic effects, and interactions with various biological systems.

  • Inhibition of Lipases :
    • This compound inhibits gastric and pancreatic lipases, preventing the absorption of dietary fats. This mechanism is crucial for its primary use in obesity management, leading to weight loss and improvements in metabolic parameters .
  • Anti-Tumor Effects :
    • Recent studies have demonstrated that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. For example, it has been shown to increase the expression of cleaved caspase-3 and caspase-9 in ovarian cancer cells, promoting cell death .
    • Orlistat also inhibits the AKT/mTOR signaling pathway, which is often upregulated in cancers. By decreasing phosphorylated AKT levels, it reduces tumor cell proliferation and induces apoptosis .
  • Impact on Fatty Acid Metabolism :
    • Orlistat has been identified as an inhibitor of fatty acid synthase (FAS), which is overexpressed in several cancers. By disrupting fatty acid synthesis, orlistat can halt tumor growth and induce apoptosis in cancer cells .

Case Studies and Clinical Trials

A variety of studies have assessed the efficacy and safety of this compound in different populations:

  • Weight Loss and Metabolic Effects :
    A real-world study compared orlistat with liraglutide in obese patients. Results indicated that orlistat led to an average weight loss of 3.3 kg over six months, significantly improving metabolic parameters such as fasting plasma glucose and LDL cholesterol levels .
  • Long-Term Efficacy :
    In a randomized controlled trial, orlistat was associated with sustained weight loss over two years, with participants maintaining a reduction in body mass index (BMI) and improvements in lipid profiles .

Biological Activity Data Table

Study Population Intervention Outcomes Key Findings
Obese adultsOrlistat vs LiraglutideWeight loss, metabolic markersOrlistat: -3.3 kg; improved LDL levels
Obese patientsOrlistat treatmentWeight maintenanceSustained weight loss; improved triglycerides
Cancer cell linesOrlistat treatmentApoptosis inductionIncreased caspase-3/9 activity; inhibited AKT/mTOR
Prostate cancer patientsOrlistat treatmentTumor growth inhibitionInhibited FAS; reduced tumor proliferation

Safety Profile

This compound is generally well-tolerated but can cause gastrointestinal side effects such as oily stools and abdominal pain due to its mechanism of action . These effects are typically mild and transient but can lead to discontinuation in some patients.

特性

IUPAC Name

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432446
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130193-42-9
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。